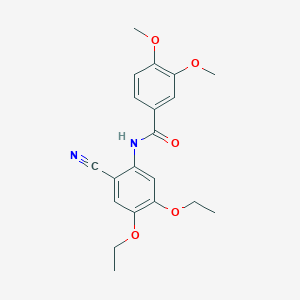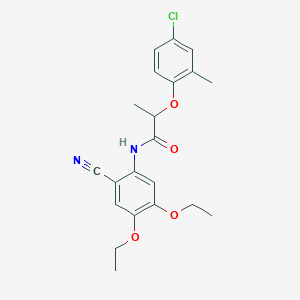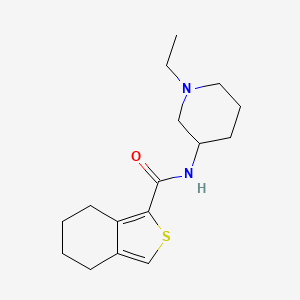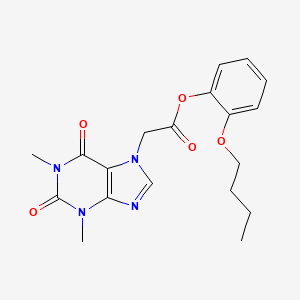![molecular formula C19H20ClNO4 B4299087 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299087.png)
3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Descripción general
Descripción
3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as CPPP, is a chemical compound that has been studied for its potential therapeutic applications. CPPP is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins. In addition, 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in lab experiments is that it has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been shown to inhibit the aggregation of beta-amyloid peptides, which makes it a potential candidate for the treatment of Alzheimer's disease. One limitation of using 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid. One area of research could be to further investigate the mechanism of action of 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid and its effects on different biochemical pathways. Another area of research could be to investigate the potential use of 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in the treatment of other diseases, such as cancer and cardiovascular disease. Finally, research could be focused on developing new synthesis methods for 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid that are more efficient and cost-effective.
Aplicaciones Científicas De Investigación
3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been studied for its potential therapeutic applications in several areas. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. 3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
Propiedades
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-2-10-25-16-8-6-13(7-9-16)17(12-18(22)23)21-19(24)14-4-3-5-15(20)11-14/h3-9,11,17H,2,10,12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSIBYBNFNOMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Chlorophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-methoxyphenoxy)acetyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299011.png)
![N-(4-bromophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4299017.png)
![5-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}pentanenitrile](/img/structure/B4299029.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4299033.png)
![5-methyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4299037.png)
![methyl 6-benzoyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4299050.png)


![methyl 4-{[(2-cyano-4,5-diethoxyphenyl)amino]carbonyl}benzoate](/img/structure/B4299062.png)


![3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299102.png)
![3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine](/img/structure/B4299109.png)
